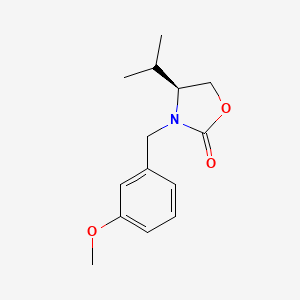
ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. It has been suggested that this compound can enhance the activity of neurotransmitters such as dopamine and glutamate, which are involved in learning and memory processes. It can also inhibit the activity of voltage-gated calcium channels, which are important for neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including neuroprotection, antinociception, and anxiolysis. It has been suggested that this compound can protect neurons from oxidative stress and inflammation, which are involved in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It can also reduce pain sensitivity and anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. This compound is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate. One of the areas of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is the development of more selective and potent sigma-1 receptor ligands based on the structure of this compound. Additionally, the role of this compound in modulating ion channels and transporters needs to be further investigated to understand its broader physiological effects.
Méthodes De Synthèse
The synthesis of ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate involves the reaction of cyclopropylmethylamine with ethyl 4-chloro-1-piperidinecarboxylate to form the intermediate compound, which is then treated with sodium azide and acetic acid to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Ethyl 4-(cyclopropylmethyl)-1-(1H-tetrazol-1-ylacetyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as nociception, cognition, and neuroprotection. This compound has also been shown to modulate the activity of ion channels and transporters, which play crucial roles in cellular signaling and homeostasis.
Propriétés
IUPAC Name |
ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-2-23-14(22)15(9-12-3-4-12)5-7-19(8-6-15)13(21)10-20-11-16-17-18-20/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJRGTUSZLQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)CN2C=NN=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-3-yl}propan-1-ol](/img/structure/B5681279.png)

![N-(2-chlorobenzyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5681293.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)